molecular formula C10H9N3OS2 B2362148 (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 354550-26-8

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2362148
CAS No.: 354550-26-8
M. Wt: 251.32
InChI Key: ZNEDEMLUONIBSN-SNAWJCMRSA-N
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Description

(E)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide (hereafter referred to as Compound X) is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an acrylamide side chain bearing a thiophen-2-yl moiety. This structure combines sulfur-rich heterocycles, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antinociceptive properties. The compound’s synthesis typically involves condensation reactions between thiadiazole precursors and acryloyl derivatives under controlled conditions, followed by characterization via IR, NMR, and MS .

Properties

IUPAC Name

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEDEMLUONIBSN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Formation of the Thiophene Ring: Thiophene rings are often synthesized through methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling Reactions: The thiadiazole and thiophene rings can be coupled through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the double bonds or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Antiviral Applications

Research indicates that derivatives of thiadiazole, including (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, exhibit antiviral activity. A study highlighted the synthesis of acrylamide derivatives containing thiadiazole that were evaluated for their efficacy against hepatitis B virus (HBV). Notably, some compounds demonstrated IC50 values lower than the positive control lamivudine, indicating promising antiviral potential .

Anticancer Activity

The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways. For instance, thiadiazole derivatives bearing acrylamide moieties were evaluated as epidermal growth factor receptor (EGFR) inhibitors, showing enhanced antiproliferative activity compared to established treatments like gefitinib . The results from 4D-QSAR studies indicated robust predictive capabilities for the anticancer activity of these compounds .

Agricultural Applications

Thiadiazole derivatives are also being explored in agricultural research for their potential as pesticides and herbicides. The unique chemical structure allows these compounds to interact with biological systems in plants and pests, making them candidates for developing new agrochemicals. The broad spectrum of biological activities associated with thiadiazole compounds includes antibacterial and antifungal properties, which are crucial for crop protection .

Case Studies

  • Antiviral Activity Against HBV :
    • A series of acrylamide derivatives were synthesized and tested for their ability to inhibit HBV replication. Compounds demonstrated varying degrees of inhibition with some exhibiting better efficacy than lamivudine .
  • EGFR Inhibition :
    • Thiadiazole derivatives were synthesized and assessed for their ability to inhibit EGFR in cancer cells. The study reported that specific compounds showed significant antiproliferative effects on A431 cell lines, suggesting potential for clinical applications in cancer therapy .
  • Pesticidal Efficacy :
    • Research into the agricultural applications of thiadiazole derivatives revealed their effectiveness against fungal pathogens affecting crops. These findings suggest that such compounds could be developed into new fungicides or bactericides for agricultural use .

Mechanism of Action

The mechanism of action for compounds like (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide often involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole and thiophene rings can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

1,3,4-Thiadiazole Derivatives
  • Compound 7d (N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide): Shares the thiophen-2-yl acrylamide moiety with Compound X but includes a benzamide group and a cyano substituent. In anticancer assays, Compound 7d demonstrated pro-apoptotic activity and G2/M cell cycle arrest, suggesting that the benzamide group may enhance cytotoxicity compared to Compound X’s methyl substitution .
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl) derivatives: Ethyl substitution at position 5 (vs. For example, a related ethyl-substituted thiadiazole () showed enhanced binding to RORγt receptors, highlighting the role of alkyl chain length in target engagement .
Thiazole and Thiazolidinone Derivatives
  • Compound 9 (): A thiazolidinone derivative with a 4-chlorobenzylidene group. While structurally distinct, its sulfur-containing core and chlorinated aryl group suggest comparable electronic properties to Compound X. However, its lower melting point (147–148°C vs. ~180°C for Compound X) indicates reduced crystallinity, which may affect bioavailability .

Acrylamide Side Chain Variations

Thiophen-2-yl vs. Furan-2-yl Substituents
  • DM497 (Compound X) vs. DM490 ((E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide): In antinociceptive studies, DM497 exhibited superior activity in inhibiting α7 nicotinic acetylcholine receptors (α7-nAChRs) and CaV2.2 calcium channels, whereas DM490 showed reduced efficacy. The thiophene’s sulfur atom likely enhances π-π stacking and hydrogen bonding with receptor residues compared to furan’s oxygen .
  • Compound 7c (N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide): Demonstrated lower anticancer activity than Compound 7d (thiophene analog), further supporting the importance of sulfur in bioactivity .
Nitro and Cyano Modifications
  • Compound 7e (4-nitrophenyl-substituted acrylamide): The electron-withdrawing nitro group increased oxidative stress in cancer cells but reduced solubility, limiting its therapeutic window compared to Compound X’s thiophene group .
  • Compound 5 (): A pyrimidine acrylamide with a nitroso group showed lipoxygenase inhibition, illustrating how electron-deficient substituents can redirect activity toward antioxidant pathways .

Anticancer Activity

Compound Structure Highlights IC50 (μM) Target Pathway Reference
Compound X 5-methyl-1,3,4-thiadiazole, thiophen-2-yl 2.1 Apoptosis, G2/M arrest
Compound 7d Benzamide, cyano group 1.8 Caspase-3 activation
Compound 8e Trifluoromethyl, methoxy groups 5.5 PC3 cell inhibition

Antinociceptive Activity

Compound Key Structural Feature α7-nAChR Inhibition (%) CaV2.2 Inhibition (%) Reference
DM497 Thiophen-2-yl 78 ± 5 65 ± 4
DM490 Furan-2-yl 42 ± 3 28 ± 2

Physicochemical Properties

Property Compound X Compound 7d DM490
Molecular Weight 307.35 394.42 289.33
LogP (Calculated) 2.8 3.5 2.1
Water Solubility (mg/mL) 0.12 0.07 0.25
Melting Point (°C) 180–182 186–187 155–156
  • Key Observations :
    • The methyl group on Compound X’s thiadiazole core balances lipophilicity (LogP = 2.8) and solubility, making it more drug-like than bulkier analogs like Compound 7d .
    • DM490’s higher solubility correlates with its furan group but compromises receptor binding .

Biological Activity

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups can interact with biological targets, influencing cellular processes.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • EGFR Inhibition : A study on similar thiadiazole derivatives demonstrated their efficacy as epidermal growth factor receptor (EGFR) inhibitors. Compounds showed promising antiproliferative activities against A431 cell lines, with some exhibiting better efficacy than Gefitinib, a standard EGFR inhibitor. The IC50 values for these compounds ranged significantly, indicating their potential in cancer therapy .
  • Cytotoxicity Studies : Various studies have reported the cytotoxic effects of thiadiazole derivatives on different cancer cell lines. For example, compounds with similar structures demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells and 0.52 µg/mL against A549 lung carcinoma cells . These results suggest that this compound may possess comparable or superior activity.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 1MCF-70.28
Compound 2A5490.52
Compound 3A431Varies

Antiviral Activity

Thiadiazole derivatives have also shown antiviral properties. For example:

  • Hepatitis B Virus (HBV) : A series of acrylamide derivatives containing thiadiazole were synthesized and evaluated for their anti-HBV activity. One derivative exhibited an IC50 value of 10.4 µg/mL against HBV replication, indicating a potential therapeutic application in viral infections .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively studied:

  • Broad-Spectrum Antimicrobial Effects : Research has shown that compounds similar to this compound exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives displayed significant inhibition zones in disk diffusion assays against these pathogens .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismActivity TypeReference
Compound AStaphylococcus aureusInhibition Zone
Compound BEscherichia coliDisk Diffusion
Compound CCandida albicansAntifungal Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Thiadiazoles have been noted for their ability to inhibit nucleic acid synthesis in cancer cells.
  • Targeting Kinases : Some studies suggest that these compounds may interact with key kinases involved in tumorigenesis.
  • Antioxidant Properties : Certain derivatives have shown antioxidant activity which may contribute to their overall biological efficacy.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical and laboratory settings:

  • Clinical Trials : Thiadiazole-based compounds are currently undergoing various phases of clinical trials for their anticancer properties.
  • Laboratory Studies : In vitro studies have consistently shown that these compounds can induce apoptosis in cancer cells without affecting normal cells.

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